molecular formula C7H5Cl2IO B8223702 1,3-Dichloro-5-iodo-2-methoxybenzene

1,3-Dichloro-5-iodo-2-methoxybenzene

Cat. No. B8223702
M. Wt: 302.92 g/mol
InChI Key: DPJGGYZSAZOOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloro-5-iodo-2-methoxybenzene is a useful research compound. Its molecular formula is C7H5Cl2IO and its molecular weight is 302.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dichloro-5-iodo-2-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dichloro-5-iodo-2-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetic Studies and Synthesis

  • Research on the synthesis and kinetics of dichloro-methoxybenzenes, including variants like 1,3-Dichloro-5-iodo-2-methoxybenzene, has been conducted. This includes the study of effects such as molar ratio of reactants, solvent, and reaction temperature on the production of isomers like 1,4-dichloro-2-methoxybenzene (Wang, Liu, Zhu, & Jing, 2010).

Iodination Pathways

  • The iodination of methoxybenzene by iodine monochloride, a process related to the formation of 1,3-Dichloro-5-iodo-2-methoxybenzene, has been explored using theoretical methods. This research provides insights into the chemical pathways and energy barriers involved in such iodination reactions (Wei et al., 2005).

Guest-Induced Assembly in Chemistry

  • The role of 1,3-Dichloro-5-iodo-2-methoxybenzene in the guest-induced assembly of complex chemical structures like heterodimeric capsules via hydrogen bonds and CH-halogen interactions has been investigated. This application is significant in the field of supramolecular chemistry (Kobayashi, Ishii, Sakamoto, Shirasaka, & Yamaguchi, 2003).

Electrochemical Studies

Photocatalytic Degradation Studies

  • The photocatalytic degradation of related compounds like 1,3-dihydroxy-5-methoxybenzene has been studied, which could offer insights into the environmental impact and degradation pathways of 1,3-Dichloro-5-iodo-2-methoxybenzene (Ökte, Resat, & Inel, 2001).

Catalytic and Organic Reaction Studies

  • Studies have explored the use of iodobenzene derivatives in catalytic reactions, which could be relevant to understanding the applications of 1,3-Dichloro-5-iodo-2-methoxybenzene in organic synthesis and catalysis (Moroda & Togo, 2008).

properties

IUPAC Name

1,3-dichloro-5-iodo-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2IO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJGGYZSAZOOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.